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CAS No.: 98137-58-7

Cat. No.: B6326243

Get Quote

Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) often stalls at the

"Permeability-Solubility Paradox." While long Polyethylene Glycol (PEG) linkers improve water

solubility, they frequently degrade cell permeability due to high Topological Polar Surface Area

(TPSA) and excessive hydrogen bond donors (HBD).

This guide details the application of (2-Methylamino-ethoxy)-acetic acid, a specialized

"hybrid" linker. By combining a short PEG ether unit with an N-methylated secondary amine,

this linker offers a critical advantage: it maintains aqueous solubility while reducing HBD count,

thereby facilitating the "chameleon effect"—the ability of a molecule to shield its polarity during

cell membrane transit.
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(2-Methylamino-ethoxy)-acetic acid represents a structural fusion between sarcosine and a

short PEG unit.

Property Value / Description Impact on PROTAC Design

Structure
HOOC-CH2-O-CH2-CH2-NH-

CH3

Heterobifunctional handle

(Acid + Secondary Amine).

MW ~133.15 Da
Minimal mass penalty; keeps

total PROTAC MW < 1000 Da.

H-Bond Donors 1 (Acid OH) / 1 (Amine NH)*

N-methylation removes one

HBD compared to standard

PEG-amines, improving

permeability.

Flexibility Moderate

Short chain length (approx. 6-8

atoms) restricts entropic

penalty upon ternary complex

formation.

The "Goldilocks" Zone
Unlike standard linear alkyl linkers (too lipophilic) or long PEG chains (too polar), this linker

occupies a strategic middle ground:

Solubility: The ether oxygen (-O-) acts as a hydrogen bond acceptor, solvating the molecule

in aqueous media (cytosol).

Permeability: The N-methyl group caps the amine. In lipophilic environments (cell

membrane), this reduces the energy penalty for desolvation, allowing the molecule to pass

more easily than non-methylated analogs.

Protocol A: Chemical Synthesis Strategy
Objective: Conjugate (2-Methylamino-ethoxy)-acetic acid between a VHL Ligand (e.g., VHL-

amine) and a Target Protein Ligand (POI-acid).
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Context: The secondary amine in this linker is less nucleophilic than a primary amine due to

steric hindrance. Standard coupling conditions must be adjusted.

Workflow Diagram

(2-Methylamino-
ethoxy)-acetic acid
(N-Boc Protected)

Step 1: Amide Coupling
(Linker-COOH + Ligand A-NH2)

HATU, DIPEA Intermediate 1
(Boc-Linker-Ligand A)

Step 2: Deprotection
(TFA/DCM)

Free Secondary Amine
(H-Linker-Ligand A)

Step 3: Final Coupling
(Ligand B-COOH + HATU)

Critical: 2° Amine Final PROTAC

Click to download full resolution via product page

Caption: Step-wise conjugation strategy emphasizing the deprotection and secondary amine

coupling phases.

Step-by-Step Procedure
Phase 1: Coupling to Ligand A (Primary Amine)
Use the N-Boc protected form of the linker to prevent self-polymerization.

Activation: Dissolve N-Boc-(2-Methylamino-ethoxy)-acetic acid (1.2 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins at 0°C.

Coupling: Add Ligand A (containing primary amine, 1.0 eq). Allow to warm to Room

Temperature (RT) and stir for 2-4 hours.

Validation: Monitor by LC-MS for disappearance of Ligand A.

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over

Na2SO4.

Phase 2: Deprotection
Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).

Duration: Stir at RT for 30-60 mins. Do not over-expose, as ether linkages can be sensitive

to prolonged strong acid.
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Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This

yields the Secondary Amine salt.

Phase 3: Coupling to Ligand B (Carboxylic Acid)
Critical Step: Secondary amines react slower. Standard EDC couplings often fail here.

Preparation: Dissolve Ligand B-COOH (1.0 eq) in DMF.

Activation: Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is preferred over HOBt for

sterically hindered amines. Add DIPEA (4.0 eq) to neutralize the amine salt from Phase 2.

Coupling: Add the Secondary Amine intermediate (1.0 eq).

Optimization: If conversion is low after 4 hours, elevate temperature to 40°C.

Purification: Isolate final PROTAC via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation & Validation
Objective: Verify that the linker improves permeability without sacrificing degradation potency.

Permeability Assay (PAMPA)
Why: To quantify the "chameleon" effect of the N-methylated linker.

Setup: Use a PAMPA sandwich plate with an artificial lipid membrane (dodecane/lecithin).

Dosing: Add PROTAC (10 µM) to the donor well (pH 7.4).

Incubation: 5 hours at RT.

Readout: Measure concentration in Acceptor vs. Donor wells via LC-MS/MS.

Benchmark: Compare against a standard "Linear PEG2" analog.

Target Result:

cm/s (High permeability).
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Cellular Degradation (Western Blot)
Why: To ensure the short linker length allows ternary complex formation.

Cells: HeLa or HEK293 (depending on target).

Treatment: Dose-response (1 nM to 10 µM) for 16 hours.

Lysis: RIPA buffer + Protease Inhibitors.

Analysis: Immunoblot for POI. Normalize to Vinculin/GAPDH.

Calculation: Determine

(concentration for 50% degradation) and

.

Mechanism of Action Diagram
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Caption: The linker facilitates membrane crossing via N-methylation and supports ternary

complex stability via optimal length.
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Issue Probable Cause Solution

Low Yield in Step 3
Steric hindrance of secondary

amine.

Switch coupling agent to

COMU or PyAOP. Increase

temp to 45°C.

Poor Solubility
Linker too short for highly

lipophilic warheads.

If LogP > 5, consider using a

"double linker" strategy (e.g.,

PEG2-Sarcosine).

"Hook Effect"
PROTAC concentration too

high.[1]

The short linker may stabilize

binary complexes over ternary

ones at high conc. Test lower

ranges (1-100 nM).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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